

A Comparative Guide to the Pharmacokinetic Interactions of Flunixin with Other NSAIDs

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Compound of Interest				
Compound Name:	Flunixin			
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic interactions between **flunixin**, a potent non-steroidal anti-inflammatory drug (NSAID), and other commonly used NSAIDs in veterinary medicine. The information presented is based on published experimental data to assist researchers and drug development professionals in understanding the implications of co-administering these compounds.

Executive Summary

The concurrent use of multiple NSAIDs is a topic of significant interest and concern in veterinary medicine. While the goal is often to enhance or prolong analgesic and anti-inflammatory effects, the potential for pharmacokinetic interactions can alter drug disposition, efficacy, and safety. This guide focuses on the documented interactions between **flunixin** and other NSAIDs, with a primary emphasis on phenylbutazone in equine species, for which the most comprehensive data is available. Additionally, it presents pharmacokinetic data for **flunixin** in comparison to other NSAIDs where direct interaction studies are limited, providing a basis for further research.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of **flunixin** when administered alone and in combination with other NSAIDs.



Table 1: Pharmacokinetic Parameters of **Flunixin** and Phenylbutazone in Horses Following Intravenous Administration

Paramete r	Flunixin (Alone)	Flunixin (with Phenylbu tazone)	Phenylbu tazone (Alone)	Phenylbu tazone (with Flunixin)	Species	Referenc e
Dose	1.1 mg/kg IV	1.1 mg/kg IV	2.2 mg/kg IV	2.2 mg/kg IV	Horses (Mares)	
Cmax (μg/mL)	Not Reported	Not Reported	Not Reported	Not Reported		
Tmax (h)	Not Applicable (IV)	Not Applicable (IV)	Not Applicable (IV)	Not Applicable (IV)		
AUC (μg·h/mL)	Similar to combinatio	Similar to alone	Similar to combinatio	Similar to alone		
t½ (h)	Similar to combinatio	Similar to alone	Similar to alone	Similar to combinatio		-
Clearance (mL/kg/h)	Similar to combinatio n	Similar to alone	Similar to alone	Similar to combinatio		-

Note: In this study, the concurrent administration did not significantly alter the pharmacokinetic variables of either drug. However, a prolongation of the pharmacologic effect (thromboxane B2 suppression) was observed.

Table 2: Pharmacokinetic Parameters of **Flunixin** in Exercised Thoroughbred Horses When Administered with Phenylbutazone 24 Hours Later



Parameter	Flunixin (Alone)	Flunixin (with Phenylbutazon e 24h later)	Species	Reference
Dose	500 mg IV	500 mg IV (followed by 2g IV Phenylbutazone)	Horses (Thoroughbred)	
Clearance	Not specified	Significantly Increased (P = 0.03)		

Note: This study indicated that the administration of phenylbutazone 24 hours after **flunixin** significantly increased the clearance of **flunixin**. No other pharmacokinetic parameters were significantly different between the groups.

Table 3: Comparative Pharmacokinetics of Flunixin and Ketoprofen in Horses

Parameter	Flunixin	Ketoprofen (S(+) enantiomer)	Ketoprofen (R(-) enantiomer)	Species	Reference
Dose	Not specified	Not specified	Not specified	Horses	
t½β (plasma, h)	3.37 ± 1.09	1.51 ± 0.45	1.09 ± 0.19		
Vdarea (L/kg)	0.317 ± 0.126	Not Reported	Not Reported		
Clearance (L/kg/h)	0.058 ± 0.004	0.202 ± 0.022	0.277 ± 0.035		_

Note: This study did not evaluate the direct pharmacokinetic interaction of co-administered **flunixin** and ketoprofen but provides a comparison of their individual pharmacokinetic profiles. Ketoprofen exhibits enantioselective pharmacokinetics.

Experimental Protocols



Study 1: Concurrent Administration of Flunixin and Phenylbutazone in Mares[1]

- Animals: Healthy adult mares.
- Experimental Design: A crossover design was used.
- Drug Administration:
 - Flunixin meglumine (1.1 mg/kg) administered intravenously.
 - Phenylbutazone (2.2 mg/kg) administered intravenously.
 - Concurrent administration of **flunixin** meglumine (1.1 mg/kg, IV) and phenylbutazone (2.2 mg/kg, IV).
- Sample Collection: Blood samples were collected at predetermined time points.
- Bioanalysis: Drug concentrations in plasma were determined using an unspecified analytical method. In vitro thromboxane B2 production was also measured.
- Pharmacokinetic Analysis: Pharmacokinetic variables were calculated for each drug when given alone and in combination.

Study 2: Flunixin and Phenylbutazone Administration in Exercised Thoroughbred Horses[2][3]

- Animals: Twelve exercised Thoroughbred horses.
- Experimental Design: A two-way randomized, balanced crossover experiment.
- Drug Administration:
 - Group 1: 500 mg flunixin meglumine intravenously.
 - Group 2: 500 mg flunixin meglumine intravenously, followed by 2 g of phenylbutazone intravenously 24 hours later.



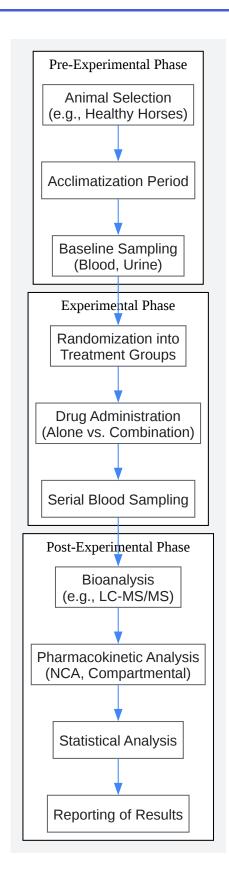
- Sample Collection: Blood and urine samples were collected prior to and for up to 120 hours post-drug administration.
- Bioanalysis: Concentrations of flunixin, phenylbutazone, and eicosanoids were measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Pharmacokinetic Analysis: Non-compartmental pharmacokinetic analysis was performed on the concentration data.

Study 3: Comparative Pharmacokinetics of Flunixin and Ketoprofen in Horses[4][5]

- Animals: Horses.
- Experimental Design: A model of acute inflammation was induced using surgically implanted subcutaneous tissue cages stimulated by carrageenan.
- Drug Administration: **Flunixin** and ketoprofen were administered to the horses.
- Sample Collection: Plasma and inflammatory exudate samples were collected.
- Bioanalysis: Drug concentrations were determined.
- Pharmacokinetic Analysis: Pharmacokinetic parameters were calculated for both drugs. The study also involved pharmacodynamic modeling.

Visualizations

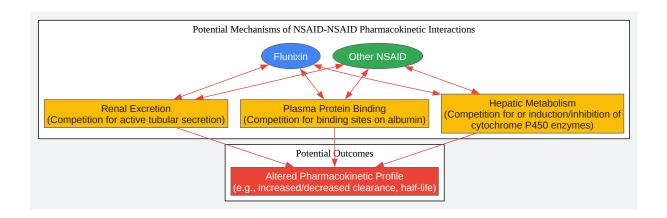




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Caption: Experimental workflow for a pharmacokinetic interaction study.





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Caption: Mechanisms of pharmacokinetic interactions between NSAIDs.

Discussion of Findings

The available evidence on pharmacokinetic interactions between **flunixin** and other NSAIDs is most robust for phenylbutazone in horses. One study demonstrated that concurrent intravenous administration of **flunixin** and phenylbutazone did not significantly alter the pharmacokinetic parameters of either drug, though it did prolong their pharmacodynamic effect. In contrast, another study in exercised Thoroughbred horses showed that administering phenylbutazone 24 hours after **flunixin** significantly increased the clearance of **flunixin**, suggesting a delayed interaction. This highlights that the timing of administration can be a critical factor in the nature of the drug-drug interaction.

Direct pharmacokinetic interaction studies between **flunixin** and other commonly used NSAIDs such as ketoprofen and meloxicam are less common in the published literature. A comparative study of **flunixin** and ketoprofen in horses provided individual pharmacokinetic profiles, revealing differences in their elimination half-lives and clearances, but did not assess their interaction when co-administered.







The lack of comprehensive data for a wider range of NSAID combinations with **flunixin** underscores the need for further research in this area. Such studies are crucial for establishing evidence-based guidelines for the safe and effective use of these potent medications, particularly in performance animals and species intended for food production. Researchers should consider not only the pharmacokinetic outcomes but also the pharmacodynamic and clinical consequences of co-administration.

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